(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a tolyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable olefin precursor followed by amination. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a cyclopropane ring from an alkene. The subsequent introduction of the amine group can be achieved through various amination reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of cyclopropane ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as cyclopropylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropane ketones, while reduction could produce cyclopropylamines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: May serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.
(1R,2S)-2-(p-Tolyl)cyclopropan-1-amine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness: (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to other cyclopropane derivatives.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-4-2-3-5-8(7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
InChI Key |
KZEFZXPGEZBFNW-VHSXEESVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2N |
Canonical SMILES |
CC1=CC=CC=C1C2CC2N |
Origin of Product |
United States |
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